n,n-Diphenylguanidine
Description
Contextualization within Guanidine (B92328) Chemistry
Guanidine, with the formula HN=C(NH₂)₂, is the parent compound of a broad class of organic substances characterized by a central carbon atom bonded to three nitrogen atoms. N,N′-Diphenylguanidine is a derivative where two of the amino groups are substituted with phenyl rings. nih.gov This substitution significantly influences the molecule's properties compared to the unsubstituted guanidine. The structure features a central guanidine group with the two phenyl rings attached to the nitrogen atoms. vulcanchem.com The core of the molecule can adopt a planar structure stabilized by resonance, while the phenyl groups contribute steric bulk and enhance electronic delocalization. vulcanchem.com
The molecular formula for N,N′-Diphenylguanidine is C₁₃H₁₃N₃, and its molecular weight is approximately 211.26 g/mol . nih.govnist.gov It typically appears as a white to light-yellow or cream-colored crystalline solid or powder with a bitter taste and a slight odor. nih.govcymitquimica.com While its solubility in water is limited, it is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972). cymitquimica.com A historical synthesis method for DPG involves the desulfurization of thiocarbanilide (B123260), also known as diphenylthiourea, using lead oxide in an alcoholic solution. vulcanchem.comchembk.com
The conformational properties of N,N′-Diphenylguanidine and its N-methylated derivatives have been a subject of structural investigation. Upon recrystallization from ethanol, N,N'-Diphenylguanidine can form two types of crystals, one chiral and one racemic. acs.org In these crystalline forms, the molecule exists in an (E,Z) conformation, where one carbon-nitrogen bond attached to a phenyl ring exhibits double-bond character. acs.org
Physicochemical Properties of N,N′-Diphenylguanidine
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃ | nist.govchembk.com |
| Molecular Weight | 211.26 g/mol | nih.gov |
| Appearance | White to cream-colored powder/solid | nih.govcymitquimica.com |
| CAS Number | 102-06-7 | nist.gov |
| Solubility | Soluble in ethanol, acetone; limited in water | cymitquimica.com |
| Decomposition Temp. | 170 °C | canada.ca |
Significance in Contemporary Chemical Science
The significance of N,N′-Diphenylguanidine in modern chemistry extends from large-scale industrial applications to specialized use in advanced research. Its primary industrial role is as a vulcanization accelerator in the rubber industry, particularly for manufacturing tires and other rubber goods. canada.cacanada.caanses.fr It facilitates the cross-linking of rubber molecules with sulfur, allowing for shorter curing times.
Beyond this established application, N,N′-Diphenylguanidine demonstrates considerable versatility in several areas of contemporary chemical research:
Catalysis: DPG functions as a Brønsted base in various organic synthesis reactions. For instance, it has been shown to be effective in the carboxylative cyclization of homopropargyl amines with carbon dioxide to produce 2-oxazinones. vulcanchem.com It can also act as a catalyst in other chemical reactions. cymitquimica.com
Materials Science and Non-Linear Optics (NLO): There is significant research interest in single-crystal derivatives of DPG for their non-linear optical properties. researchgate.net Compounds such as N,N′-diphenylguanidinium nitrate (B79036) and N,N′-diphenylguanidinium formate (B1220265) have been reported as active materials for second-harmonic generation (SHG), indicating their potential for use in electro-optics and photonics. researchgate.net
Coordination Chemistry: As a nitrogen-containing compound, DPG can act as a ligand, readily binding to metal cations to form complexes with diverse properties. semanticscholar.org This makes it a useful building block in the synthesis of more complex molecules and coordination polymers. vulcanchem.comsemanticscholar.org
Electropolymerization: Research has shown that N,N′-Diphenylguanidine can undergo electrooxidation in various non-aqueous solvents, including aprotic and alcoholic solutions, to form polymer films on electrode surfaces. semanticscholar.org The properties of these polymer films vary significantly depending on the solvent used for the electrodeposition process. semanticscholar.org
Environmental and Analytical Chemistry: DPG is used as a complexing agent in the analytical detection of certain metals and organic bases. drugbank.comdormer.com Furthermore, its release into the environment, primarily through tire wear and industrial processes, has made it a subject of environmental science studies. canada.caanses.fr
The continued exploration of N,N′-Diphenylguanidine and its derivatives in these research areas highlights its role as a versatile and valuable compound in modern chemical science.
Structure
3D Structure
Properties
CAS No. |
20277-92-3 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1,1-diphenylguanidine |
InChI |
InChI=1S/C13H13N3/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15) |
InChI Key |
MFHNAXHSHOCFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n′ Diphenylguanidine and Its Derivatives
Historical and Foundational Synthetic Pathways
The traditional syntheses of N,N′-diphenylguanidine have laid the groundwork for many of the advanced methods used today. These early approaches primarily revolved around the chemical transformation of thiocarbanilide (B123260).
Desulfurization Approaches (e.g., from Thiocarbanilide)
A historically significant and foundational method for synthesizing N,N′-diphenylguanidine is the desulfurization of thiocarbanilide (diphenylthiourea). google.comvulcanchem.com This process typically involves reacting thiocarbanilide with a metallic oxide, such as lead oxide (PbO), in the presence of an alcoholic solution containing an ammonium (B1175870) salt. google.com The reaction, as described in early 20th-century patents, involves heating thiocarbanilide with a desulfurizing agent like litharge in an alcoholic solution of ammonium nitrate (B79036). google.com The use of an ammonium salt is crucial as it helps to minimize the formation of byproducts. google.com Another approach involves the reaction of diphenylthiourea with methanol, water, and ammonia (B1221849) in the presence of a copper acetate (B1210297) catalyst and oxygen. prepchem.com
The general chemical transformation can be represented as: Thiocarbanilide + Metal Oxide → N,N′-Diphenylguanidine + Metal Sulfide (B99878)
A Chinese patent describes a process where aniline (B41778) and carbon disulfide are first used to produce diphenylthiourea. This intermediate is then desulfurized using Fe2O3 as a sweetening agent to yield diphenylguanidine. google.com This method also incorporates the utilization of hydrogen sulfide, a byproduct, for the synthesis of thiourea (B124793), thus reducing waste. google.com
Intermediate Formation in Synthesis (e.g., Carbodiphenylimide)
The synthesis of N,N′-diphenylguanidine from thiocarbanilide often proceeds through a key intermediate, carbodiphenylimide. google.comvulcanchem.com The desulfurization of thiocarbanilide initially yields carbodiphenylimide, which is unstable and readily reacts with ammonia to form the final diphenylguanidine product. google.com
The two-step process can be summarized as:
Desulfurization: Thiocarbanilide + PbO → Carbodiphenylimide + PbS vulcanchem.com
Ammonia Incorporation: Carbodiphenylimide + NH₃ → N,N′-Diphenylguanidine vulcanchem.com
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for the preparation of N,N′-diphenylguanidine and its derivatives. These include one-pot procedures, methods for creating diverse substitution patterns, and the application of electrochemistry.
One-Pot Synthesis Protocols
One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time and resources. evitachem.com Recent advancements have led to the development of sequential one-pot protocols for the synthesis of N,N′-disubstituted guanidines. rsc.org
One such method involves the reaction of N-chlorophthalimide, isocyanides, and amines. rsc.org This approach provides access to a diverse range of N,N′-disubstituted guanidines in yields up to 81% through N-phthaloylguanidine intermediates under mild conditions. rsc.org Another one-pot procedure utilizes the Ph₃P/I₂ system to mediate the sequential condensation of aryl isothiocyanates with amines, followed by dehydrosulfurization and guanylation to produce both symmetric and unsymmetric N,N′,N″-substituted derivatives. researchgate.net
Microwave-assisted one-pot synthesis has also emerged as a green chemistry approach. jocpr.com In this method, symmetrical or asymmetrical thioureas react with various amines in water under alkaline conditions, facilitated by microwave irradiation. This technique offers moderate yields and significantly shorter reaction times (10-95 minutes). jocpr.com
| Reactants | Conditions | Product | Yield | Reference |
| N-Chlorophthalimide, Isocyanide, Amine | MeCN, 0°C to rt, then MeNHNH₂, 40°C | N,N′-Disubstituted Guanidine (B92328) | up to 81% | rsc.org |
| Thiourea, Amine | Water, NaOH, Microwave (100W) | Substituted Guanidine | Moderate | jocpr.com |
| Aryl Isothiocyanate, Amine | Ph₃P/I₂ | N,N′,N″-Substituted Guanidine | Good | researchgate.net |
Synthesis of N,N′-Disubstituted Guanidines
The synthesis of N,N′-disubstituted guanidines, a class that includes N,N′-diphenylguanidine, has been a significant area of research. Traditional methods often rely on the use of N-protected S-methylisothioureas or the reaction of amines with toxic reagents like cyanogen (B1215507) bromide under harsh conditions. vulcanchem.com
More contemporary and convenient methods have been developed. For instance, a facile synthesis of asymmetrical N,N′-disubstituted guanidines starts from thiourea, proceeding through an N-Boc-protected N′-alkyl/aryl substituted thiourea, which then reacts with an amine in the presence of mercury(II) chloride and triethylamine. researchgate.net Another efficient method for preparing disubstituted guanidines involves treating primary and secondary alcohols with guanylating agents under Mitsunobu conditions, followed by reaction with amines. thieme-connect.com
A notable one-pot approach for synthesizing diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported, proceeding through N-phthaloyl-guanidine intermediates. rsc.org This method is praised for its straightforwardness, efficiency, wide substrate scope, and mild reaction conditions. rsc.org
| Starting Materials | Reagents | Key Features | Reference |
| Thiourea | Boc-anhydride, Amine, HgCl₂, Et₃N | Synthesis of asymmetrical N,N′-disubstituted guanidines | researchgate.net |
| Alcohols, Guanylating Agents | Mitsunobu reagents, Amine | Mild conditions for disubstituted guanidines | thieme-connect.com |
| N-Chlorophthalimide, Isocyanides, Amines | Et₃N, MeNHNH₂ | One-pot, high yield, wide scope | rsc.org |
Electrosynthesis and Electropolymerization
Electrochemical methods offer a unique approach to the synthesis and modification of N,N′-diphenylguanidine. The electrooxidation of N,N′-diphenylguanidine has been investigated in various non-aqueous aprotic and alcoholic solvents at a platinum electrode using cyclic voltammetry. researchgate.netsemanticscholar.orgbme.hu
In solvents like acetonitrile (B52724) and acetone (B3395972), the electrooxidation leads to rapid fouling of the electrode, indicating the formation of a polymer film. researchgate.netsemanticscholar.org In dimethyl sulfoxide (B87167), the deactivation of the electrode is less pronounced. researchgate.netsemanticscholar.org The structure and permeability of the resulting polymer films are highly dependent on the solvent used for the electrodeposition. researchgate.netsemanticscholar.org The polymer formed from N,N′-diphenylguanidine has been observed to have a blocking nature in organic solvents. researchgate.netmdpi.com This is attributed to the guanidine groups isolating the aromatic rings, which influences the polymer's properties. mdpi.com
The electrooxidation process involves applying a potential to a solution of N,N′-diphenylguanidine, typically around 5 mM concentration. researchgate.netsemanticscholar.org The oxidation peak appears at approximately 1 V versus a silver wire reference in aprotic solvents and between 0.65 V and 1 V in various alcohols. semanticscholar.org These studies demonstrate that monomers with amino groups, such as N,N′-diphenylguanidine, can form electropolymers. researchgate.netmdpi.com
| Solvent | Observation | Reference |
| Acetonitrile, Acetone | Sharp voltammetric peak around 1V, rapid electrode fouling | researchgate.netsemanticscholar.org |
| Dimethyl Formamide | Anodic peak heights decrease slowly in subsequent scans | researchgate.netsemanticscholar.org |
| Dimethyl Sulfoxide | Weak deactivation of the electrode | researchgate.netsemanticscholar.org |
| Alcohols | Continuous deactivation during electrooxidation | researchgate.netsemanticscholar.org |
Principles of Green Chemistry in N,N′-Diphenylguanidine Synthesis
The application of green chemistry principles to the synthesis of N,N'-Diphenylguanidine (DPG) aims to reduce the environmental impact of its production. This involves the use of less hazardous materials, alternative energy sources, and more efficient reaction protocols.
One key area of development is the use of greener solvents. Traditional synthesis methods often employ volatile organic solvents. Research has demonstrated the viability of using water as a solvent for the synthesis of guanidine derivatives from thioureas. jocpr.com This approach not only reduces the reliance on harmful organic solvents but can also simplify the purification process. The use of a strong base like sodium hydroxide (B78521) in an aqueous medium can help catalyze the reaction and trap hazardous byproducts like hydrogen sulfide gas. jocpr.com
Another important green chemistry approach is the development of one-pot synthesis and continuous-flow processes. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, minimize waste and reduce the need for purification of intermediate compounds. jocpr.com Modern continuous-flow systems have been developed for DPG synthesis, allowing for precise control over reaction parameters and leading to higher yields and purity. This method often involves the oxidative desulfurization of diphenylthiourea.
The use of alternative energy sources, such as microwave irradiation, has also been explored to promote greener synthesis. jocpr.comresearchgate.net Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating methods. jocpr.comresearchgate.net For instance, the synthesis of guanidine derivatives from thiourea and amines under microwave irradiation in the presence of an alkaline catalyst and water as a solvent has been shown to be an efficient and environmentally friendly method. jocpr.com
Catalysis plays a crucial role in the green synthesis of DPG. The use of efficient and recyclable catalysts can reduce waste and energy consumption. For example, copper acetate is used as a catalyst in the synthesis of DPG from diphenylthiourea. prepchem.comchemicalbook.com Research has also explored the use of iron(III) oxide (Fe2O3) as a desulfurizing agent, which offers an alternative to other potentially more hazardous reagents. google.com The development of metal-mediated catalytic addition of amines to carbodiimides represents an atom-economical alternative to classical synthesis methods. rsc.org
The table below summarizes various synthetic approaches for N,N'-Diphenylguanidine and its derivatives, highlighting key parameters.
| Starting Material(s) | Reagents/Catalyst | Solvent(s) | Reaction Conditions | Yield | Reference(s) |
| Diphenylthiourea, Ammonia | Oxygen, Copper(II) acetate | Methanol, Water | 50°C, 1.5 bar | High | prepchem.com |
| Diphenylthiourea, Ammonia | Oxygen, Copper acetate | Acetone, Ethyl acetate | 60°C, 0.25 MPa, 3 min residence time (microchannel reactor) | 96.1% | chemicalbook.com |
| Aniline, Carbon disulfide, Sulfur | Fe2O3 (desulfurizing agent) | Not specified | 50-70°C (thiourea synthesis), 40-70°C (guanidine synthesis), 0.25 MPa | >90% (diphenylthiourea) | google.com |
| Diphenylamine, Cyanamide | Acidic conditions | Not specified | Not specified | High | |
| Thiourea, Amines | Sodium hydroxide | Water | Microwave irradiation (100W), 10-95 minutes | Moderate | jocpr.com |
Structural Elucidation and Conformational Analysis of N,n′ Diphenylguanidine
Crystallographic Studies
Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the precise three-dimensional structure of N,N'-Diphenylguanidine in the solid state.
Single Crystal X-ray Diffraction Analysis
Different studies have reported various crystal systems and lattice parameters for DPG and its derivatives, highlighting the influence of crystallization conditions and co-formers. For example, N,N՛-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate (DPGTM) has been found to crystallize in an orthorhombic system. sphinxsai.cominoe.ro The lattice parameters for DPGTM were determined to be a = 7.05 Å, b = 14.72 Å, and c = 18.20 Å, with a unit cell volume of 1889 ų. sphinxsai.cominoe.ro Another derivative, N,N'-diphenylguanidinium dihydrogen phosphite (B83602) (DPGP), crystallizes in a tetragonal system. inoe.ronih.gov The analysis of various N,N'-diphenylguanidinium salts has shown that the cation can adopt conformations where one phenyl ring is syn and the other is anti relative to the unsubstituted nitrogen atom. researchgate.net
Polymorphism and Chiral/Racemic Crystal Forms
N,N'-Diphenylguanidine exhibits polymorphism, meaning it can exist in different crystalline forms. acs.org Recrystallization from ethanol (B145695) can yield two distinct types of crystals: a chiral form belonging to the P2₁2₁2₁ space group and a racemic form belonging to the P2₁/c space group. acs.org The ability to form both chiral and racemic crystals is a notable feature of DPG and some of its derivatives. acs.orgacs.org For instance, N,N,N',N''-Tetramethyl-N',N''-diphenylguanidinium iodide also forms chiral crystals. acs.org The specific conditions of recrystallization can influence which polymorphic form is obtained, and seeding can be used to selectively grow a desired form. acs.org
Molecular Conformation and Isomerism
The flexible nature of the N,N'-Diphenylguanidine molecule allows for various conformational isomers, which have been a subject of detailed investigation.
Conformational Preferences (e.g., E,Z and Z,Z Isomers)
In the solid state, N,N'-Diphenylguanidine has been observed to exist in the (E,Z) conformation in both its chiral and racemic crystal forms. acs.org This conformation is characterized by the arrangement of the phenyl groups relative to the C=N double bond. In contrast, the N,N'-dimethylated derivative, N,N'-dimethyl-N,N'-diphenylguanidine, adopts a (Z,Z) conformation where the two phenyl rings are positioned facing each other. acs.orgjst.go.jp The conformational preferences of these diphenylguanidines appear to be influenced by the substitution pattern on the nitrogen atoms. acs.org
Propeller-Type Molecular Chirality
The non-planar arrangement of the phenyl rings in N,N'-Diphenylguanidine and its derivatives gives rise to propeller-type molecular chirality. acs.orgacs.org This type of chirality arises from the twisted conformation of the molecule, which can exist as a pair of non-superimposable mirror images (enantiomers). The absolute configuration of these propeller-like enantiomers has been determined for some derivatives using X-ray analysis. acs.org
Tautomeric Equilibria and Forms
Guanidines, including N,N'-Diphenylguanidine, can exist in different tautomeric forms due to the migration of a proton. Quantum chemical calculations and experimental studies have shown that DPG preferably exists as an asymmetric tautomer with a C=N- basic center. researchgate.net This is consistent with findings from solid-state structures. researchgate.net The tautomeric equilibrium can be influenced by factors such as the electronic properties of substituents and intermolecular hydrogen bonding within the crystal lattice. mdpi.com In solution, particularly in nonpolar and low-polarity solvents, DPG has been found to exist in the form of an asymmetric tautomer, which is the same form observed in its solid-state structure. researchgate.net The existence of different tautomers is a key factor in understanding the chemical reactivity and biological interactions of guanidine-containing compounds. mdpi.com
Computational Prediction of Tautomer Structures
Computational methods, particularly density functional theory (DFT), have proven to be invaluable tools for predicting the stable tautomeric forms of guanidines. mdpi.comchemrxiv.org For N,N'-diphenylguanidine, several tautomeric structures are possible. mdpi.com Gas-phase calculations have indicated that the stability of different tautomers can be influenced by their geometry, with certain conformations being more energetically favorable. mdpi.com
Theoretical studies employing methods like B3LYP/6-31G(d,p) and ab initio Hartree-Fock (HF)/3-21G calculations have been used to investigate the monomeric and dimeric forms of DPG. These calculations suggest that an asymmetric tautomer is the most predominant form. researchgate.net The development of advanced computational workflows, such as those utilizing Siamese neural networks, offers a rapid and accurate means of predicting tautomer ratios in aqueous solutions, which is essential for understanding their behavior in biological and chemical systems. nih.gov These models can be trained on data from quantum mechanical calculations and experimental results to predict the relative free energies between different tautomeric pairs. nih.gov
Experimental Verification of Tautomerism in Solution and Solid State
Experimental techniques provide crucial validation for computational predictions of tautomerism. In the solid state, X-ray crystallography is a powerful tool for determining the precise arrangement of atoms in a molecule. X-ray diffraction studies of N,N'-diphenylguanidine have revealed that it can exist in different crystalline forms, including both chiral and racemic structures. acs.org In these solid-state structures, one of the C-N bonds exhibits significant double-bond character, confirming the presence of a specific tautomeric form. acs.org
In solution, techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are employed to study tautomeric equilibria. researchgate.netnih.govnih.gov Studies using solid-state NMR have successfully characterized the ultrafast intramolecular proton tautomerism in related compounds, providing insights into the dynamics of these processes. nih.gov IR spectroscopy, combined with measurements of average molecular weight, has demonstrated that in low-polarity solvents, DPG exists predominantly as an asymmetric tautomer, consistent with solid-state findings. researchgate.net
Influence of Substituents and Solvent Effects on Tautomerism
The tautomeric equilibrium of guanidines can be significantly influenced by both the nature of substituents on the phenyl rings and the surrounding solvent environment. mdpi.commdpi.com
Substituent Effects: The electronic properties of substituents play a critical role in determining the preferred tautomeric form. mdpi.com Electron-withdrawing or electron-donating groups can alter the relative acidities of the N-H protons, thereby shifting the tautomeric equilibrium. For instance, in a series of N,N'-substituted guanidines, the introduction of electron-deficient aniline (B41778) substituents led to a switch in the crystallized tautomer form. mdpi.com This highlights that a combination of electronic effects and intermolecular interactions dictates the final solid-state structure. mdpi.com
Solvent Effects: The polarity of the solvent can have a profound impact on the stability of different tautomers. mdpi.comnih.gov In non-polar and low-polarity solvents like carbon tetrachloride and benzene, N,N'-diphenylguanidine is found to exist as an asymmetric tautomer. researchgate.net The solubility of DPG has been determined in various organic solvents, and this data is crucial for understanding its behavior in different chemical processes. researchgate.net The interaction with solvent molecules can stabilize one tautomer over another, and computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. mdpi.com The solubility of 1,3-diphenylguanidine (B1679371) varies across different solvents, with the highest solubility observed in acetone (B3395972) and the lowest in toluene (B28343) at various temperatures. researchgate.net
Intermolecular Interactions and Self-Assembly
The structure and properties of N,N'-diphenylguanidine are not only determined by its intramolecular features but also by how the molecules interact with each other. These intermolecular forces drive the self-assembly of DPG into larger aggregates in both solution and the solid state.
Hydrogen Bonding Networks
Hydrogen bonding is a dominant intermolecular interaction in N,N'-diphenylguanidine and its derivatives. mdpi.comiucr.org In the solid state, the guanidinium (B1211019) group can act as a hydrogen bond donor, forming extensive networks. iucr.org For example, in the crystal structure of N,N'-diphenylguanidinium hydrogenselenite monohydrate, the guanidinium nitrogen atoms form hydrogen bonds with the oxygen atoms of the anion, creating a three-dimensional network that stabilizes the crystal packing. iucr.org The formation of infinite chains connected by hydrogen bonds has also been observed in other substituted guanidines. mdpi.com These hydrogen bonding networks play a crucial role in determining the crystal architecture and can influence the tautomeric form that crystallizes. researchgate.netmdpi.com
π-π Stacking Interactions
The phenyl rings of N,N'-diphenylguanidine give rise to π-π stacking interactions, which are another significant force in its self-assembly. csic.es These interactions occur when the aromatic rings of adjacent molecules align, typically in a parallel-displaced orientation. scirp.org Computational simulations have shown that in aqueous solutions, DPG molecules have a strong tendency to self-assemble, with the hydrophobic aromatic rings located in the core of the aggregates, stabilized by π-π interactions. csic.es The interplay of hydrogen bonding and π-π stacking is a key factor in the formation of complex supramolecular structures. researchgate.net
Supramolecular Aggregation in Solution and Solid State
The combination of hydrogen bonding and π-π stacking leads to the formation of supramolecular aggregates of N,N'-diphenylguanidine. In solution, particularly in aqueous environments, DPG exhibits a strong tendency to self-assemble. csic.es This self-assembly results in the formation of large aggregates where the hydrophilic guanidine (B92328) groups are on the exterior, interacting with water, while the hydrophobic phenyl groups are sequestered in the interior. csic.es
In the solid state, these intermolecular interactions dictate the crystal packing. The crystal structure of N,N'-diphenylguanidine can exhibit different packing motifs, leading to polymorphism. acs.org The formation of these ordered structures is a result of a delicate balance between the various non-covalent interactions, leading to the most thermodynamically stable arrangement. chemrxiv.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in building a fundamental understanding of the electronic structure and behavior of N,N'-Diphenylguanidine. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical approaches.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgchemrxiv.org It has become a versatile tool in chemistry for predicting and interpreting the behavior of complex molecules. wikipedia.org For N,N'-Diphenylguanidine, DFT calculations are applied to determine a wide range of properties, including optimized molecular geometries, electronic structures, and vibrational frequencies. chemrxiv.orgmdpi.com The theory's ability to provide high accuracy at a manageable computational cost makes it suitable for studying reaction pathways, charge distribution, and the energetics of different molecular conformations. chemrxiv.orgmdpi.com Hybrid density functionals, such as B3LYP, are commonly employed in such studies to achieve a reliable balance between accuracy and computational efficiency. mdpi.com
Semi-empirical quantum chemistry methods are simplified versions of the Hartree-Fock method that use parameters derived from experimental data to streamline calculations. uni-muenchen.deuomustansiriyah.edu.iq Methods like MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.deucsb.edumpg.de
These methods are significantly faster than ab initio calculations and are particularly useful for larger molecules. uomustansiriyah.edu.iq They are employed to calculate molecular properties such as heats of formation, dipole moments, and molecular geometries for compounds like N,N'-Diphenylguanidine. uomustansiriyah.edu.iq
MNDO: This method provides substantially improved results over earlier methods like MINDO but can overestimate repulsion in sterically crowded molecules. uomustansiriyah.edu.iqucsb.edu
AM1: An improvement on MNDO, AM1 modifies the treatment of nuclear-nuclear core repulsion to provide more accurate calculations, though it may not fully describe hydrogen bonds. uomustansiriyah.edu.iqucsb.edu
PM3: This method is a reparameterization of AM1, using a larger set of molecular properties for its parameterization. ucsb.edumpg.de It often yields more accurate heats of formation and geometries and handles hydrogen bonds better than AM1. ucsb.edu
Determining the most stable three-dimensional arrangement of atoms is a critical step in computational analysis. For N,N'-Diphenylguanidine, molecular structure optimization is performed using methods like Density Functional Theory (DFT) to locate the minimum energy conformation on the potential energy surface. researchgate.net Experimental techniques, such as X-ray crystallography, have shown that N,N'-Diphenylguanidine can exist in different crystal forms, including both chiral and racemic structures. acs.org In these crystals, the molecule typically adopts an (E,Z) conformation. acs.org Computational optimization helps to refine these experimental structures and can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov
For N,N'-Diphenylguanidine, FMO analysis provides key insights into its electronic behavior:
HOMO: Represents the ability of the molecule to donate electrons. The energy and spatial distribution of the HOMO indicate the most probable sites for electrophilic attack.
LUMO: Represents the ability of the molecule to accept electrons. The LUMO's energy and location highlight the regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net In guanidine-based systems, this gap is critical for understanding charge transfer properties. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting and interpreting the reactive behavior of a molecule. researchgate.net It creates a color-coded map of the electrostatic potential on the molecule's surface, which is typically the van der Waals surface. researchgate.net This map visually represents the charge distribution and helps identify the sites for electrophilic and nucleophilic reactions. researchgate.netresearchgate.net
For N,N'-Diphenylguanidine, an MEP map would reveal:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are associated with lone pair electrons, such as those on the nitrogen atoms. These sites are susceptible to electrophilic attack.
Positive Regions (Blue): These areas indicate electron deficiency, often found around hydrogen atoms attached to electronegative atoms. These sites are attractive to nucleophiles.
The MEP provides a comprehensive picture of how the molecule will interact with other charged or polar species. core.ac.uk
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Transition State Analysis and Reaction Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, with transition state analysis being a cornerstone for understanding reaction kinetics and selectivity. For N,N'-Diphenylguanidine and related compounds, Density Functional Theory (DFT) has been employed to map out reaction pathways and characterize the high-energy transition state structures that govern the transformation from reactants to products.
A notable example of such computational investigation, while not exclusively focused on N,N'-Diphenylguanidine, is the mechanistic DFT study of 1,3-dipolar cycloadditions of azides with the parent guanidine (B92328) molecule. This research provides a framework for understanding how similar reactions involving N,N'-Diphenylguanidine might proceed. The study modeled the formation of two regioisomeric tetrazoles and their subsequent rearrangements. It was determined that the reaction could proceed through two main pathways, distinguished by the mode of azide addition to the C=N double bond of guanidine.
The calculations revealed that the formation of one regioisomer is kinetically favored, albeit with a high energy barrier, suggesting that the uncatalyzed reaction would require harsh conditions. The energy profile of the reaction, including the structures of intermediates and transition states, was meticulously mapped. For instance, in the reaction of azide with guanidine, two different transition state structures for the azide addition were identified, each leading to a different regioisomer. The relative energies of these transition states dictate the preferred reaction pathway. The study also investigated subsequent rearrangements of the initial cycloadducts, identifying transition states for processes like the release of a nitrogen molecule.
These computational findings are crucial for predicting the feasibility and outcome of reactions. The energy barriers calculated for each step of the reaction pathway provide a quantitative measure of the reaction rate. For example, a high activation energy for a particular step indicates that it will be the rate-determining step of the reaction.
While this study was conducted on the parent guanidine, the same theoretical principles and computational methodologies can be applied to N,N'-Diphenylguanidine. The presence of the two phenyl groups in N,N'-Diphenylguanidine would be expected to influence the electronic properties and steric hindrance of the molecule, thereby altering the energy landscape of its reactions. The phenyl groups could stabilize or destabilize transition states through electronic effects (resonance and induction) and could also introduce steric clashes that favor certain reaction pathways over others. A computational study specific to N,N'-Diphenylguanidine would be necessary to quantify these effects and provide a detailed understanding of its reactivity.
Simulations of Supramolecular Chemical Systems
The ability of N,N'-Diphenylguanidine to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting candidate for the formation of supramolecular assemblies. Computational simulations are invaluable for understanding the dynamics and structures of these complex systems at the molecular level. While extensive molecular dynamics simulations specifically on the self-assembly of N,N'-Diphenylguanidine are not widely reported in the literature, studies on related systems and inclusion complexes provide significant insights into its supramolecular behavior.
One area where the supramolecular interactions of N,N'-Diphenylguanidine have been computationally and experimentally investigated is in the formation of inclusion complexes. For instance, a water-soluble inclusion complex of N,N'-Diphenylguanidine with a β-cyclodextrin polymer has been prepared and characterized. In this system, the diphenylguanidine molecule acts as a guest within the hydrophobic cavity of the cyclodextrin (B1172386) host. Spectroscopic analysis, including FT-IR and ¹H NMR, confirmed the formation of the complex through host-guest interactions. Such studies demonstrate the potential of N,N'-Diphenylguanidine to engage in supramolecular chemistry.
Aggregation pathways: How individual molecules come together to form larger structures.
Thermodynamic stability: The free energy changes associated with self-assembly.
Structural characteristics: The detailed three-dimensional arrangement of molecules within the supramolecular assembly.
By applying similar computational methodologies to N,N'-Diphenylguanidine, researchers could predict its self-assembly behavior in different solvents and under various conditions. This would be valuable for the rational design of new materials with tailored properties based on the supramolecular chemistry of N,N'-Diphenylguanidine.
Spectroscopic Characterization and Advanced Analytical Methodologies
Vibrational Spectroscopy (IR, FTIR, Raman) for Structural and Functional Group Identification
The FTIR spectrum of N,N'-Diphenylguanidine exhibits characteristic absorption bands that correspond to specific stretching and bending vibrations within the molecule. Key bands are typically observed for the N-H, C=N, and C-N bonds, as well as vibrations associated with the phenyl rings. For instance, the =N-H stretching vibration is typically seen around 3200 cm⁻¹, while N-H bending vibrations appear near 1635 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.
Raman spectroscopy offers complementary information to IR and FTIR. As a scattering technique, it is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the phenyl rings and the C=N imine bond in the guanidine (B92328) core can be effectively characterized. The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. This synergistic approach allows for a comprehensive identification of the functional groups and aids in the detailed structural analysis of the N,N'-Diphenylguanidine molecule.
Table 1: Key Vibrational Frequencies for N,N'-Diphenylguanidine
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch | ~3200 | IR/FTIR |
| Aromatic C-H Stretch | >3000 | IR/FTIR, Raman |
| C=N Stretch (Imine) | ~1630-1650 | IR/FTIR, Raman |
| N-H Bend | ~1635 | IR/FTIR |
| Aromatic C=C Stretch | ~1450-1600 | IR/FTIR, Raman |
| C-N Stretch | ~1200-1350 | IR/FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of N,N'-Diphenylguanidine in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of N,N'-Diphenylguanidine, the protons on the phenyl rings typically appear as a complex multiplet in the aromatic region, generally between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific solvent used and the substitution pattern of the rings. The protons attached to the nitrogen atoms (N-H) are also observable and their chemical shift can vary significantly depending on factors like solvent, concentration, and temperature, often appearing as a broad signal.
The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The most downfield signal corresponds to the central guanidinic carbon (C=N) due to its attachment to three nitrogen atoms, typically appearing around 155-160 ppm. The carbons of the phenyl rings resonate in the aromatic region, approximately between 120 and 145 ppm. The number of distinct signals in this region can help confirm the symmetry of the molecule.
Table 2: Typical NMR Chemical Shift Ranges for N,N'-Diphenylguanidine
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic (C-H) | 7.0 - 7.5 |
| ¹H | Amine/Imine (N-H) | Variable, often broad |
| ¹³C | Guanidinic Carbon (C=N) | 155 - 160 |
| ¹³C | Aromatic Carbons | 120 - 145 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For N,N'-Diphenylguanidine, the spectrum is characterized by absorptions in the ultraviolet region, arising from π→π* transitions within the phenyl rings and the conjugated guanidine system. In an alcohol solvent, N,N'-Diphenylguanidine typically exhibits a strong absorption maximum (λ_max) at approximately 251 nm. nih.gov A shoulder may also be observed at around 286 nm. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution, following the Beer-Lambert law.
Table 3: UV-Vis Absorption Data for N,N'-Diphenylguanidine in Alcohol
| Parameter | Wavelength (nm) | Molar Absorptivity (log ε) |
|---|---|---|
| Absorption Maximum (λ_max) | 251 | 4.4 nih.gov |
| Shoulder | 286 | 1.1 nih.gov |
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of N,N'-Diphenylguanidine and to elucidate its structure through fragmentation analysis. The nominal molecular weight of N,N'-Diphenylguanidine is 211 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 211.
Tandem mass spectrometry (MS/MS) is particularly useful for identifying reaction products and intermediates. The precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 212) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. Common fragments for N,N'-Diphenylguanidine include ions corresponding to the loss of aniline (B41778) (C₆H₇N) and the formation of phenyl-containing fragments. Key fragment ions observed in positive ion mode include m/z 195.09, 119.06, 94.06, and 77.03, which correspond to [C₁₃H₁₁N₂]⁺, [C₇H₇N₂]⁺, [C₆H₈N]⁺, and [C₆H₅]⁺, respectively. massbank.eu This fragmentation pattern is crucial for confirming the identity of the compound and for identifying related structures in complex mixtures.
Chromatographic Techniques
Chromatographic methods are essential for separating N,N'-Diphenylguanidine from complex matrices prior to its detection and quantification. These techniques are particularly vital for trace analysis in environmental and biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of N,N'-Diphenylguanidine at trace levels. acs.org This method combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. Reversed-phase chromatography, often using a C18 column, is typically employed for separation. nih.gov
The method has been successfully developed for the analysis of N,N'-Diphenylguanidine in human urine and drinking water. acs.orgacs.org Isotope dilution, using a deuterated internal standard like DPG-d10, is often employed to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. acs.org This approach allows for very low detection limits, often in the parts-per-trillion (ng/L) range. acs.org For instance, a validated method for human urine reported a limit of detection (LOD) of 0.02 ng/mL and a limit of quantification (LOQ) of 0.05 ng/mL. nih.gov
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating N,N'-Diphenylguanidine from complex liquid samples before chromatographic analysis. acs.org The choice of SPE sorbent is critical and depends on the properties of the analyte and the sample matrix.
For the extraction of N,N'-Diphenylguanidine from aqueous samples like urine or drinking water, reversed-phase SPE cartridges with hydrophilic-lipophilic balanced (HLB) sorbents are commonly used. acs.orgacs.org These sorbents effectively retain non-polar compounds like DPG while allowing polar matrix components to be washed away. acs.org Another approach involves using mixed-mode weak-cation-exchange (WCX) cartridges, which can provide enhanced selectivity for basic compounds like guanidines. nih.gov A typical SPE procedure involves four steps: conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analyte with a small volume of an organic solvent like methanol. acs.org This process not only removes interfering substances but also concentrates the analyte, significantly improving the sensitivity of the subsequent LC-MS/MS analysis. nih.gov
Thin Layer Chromatography (TLC) for Intermediate Analysis
Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently employed to monitor the progress of chemical reactions by separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In the context of N,N'-Diphenylguanidine, TLC serves as a crucial tool for the qualitative analysis of reaction intermediates during its synthesis or decomposition.
The general methodology involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase. The separation of compounds on the plate is visualized under UV light or by using a staining agent. The retention factor (Rf value) of each spot is calculated to identify the presence of starting materials, intermediates, and final products.
In studies of DPG decomposition, mass spectrometry and thin film chromatography have been utilized to identify two major intermediate products, with the primary one having a molecular formula of C21N3H17 researchgate.net. This demonstrates the utility of chromatographic techniques in elucidating the complex pathways of chemical transformations involving DPG.
Electrochemical Analysis Techniques
Electrochemical methods offer valuable insights into the redox properties of N,N'-Diphenylguanidine and its propensity to undergo polymerization.
Cyclic Voltammetry for Electropolymerization Studies
Cyclic voltammetry is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. The electrooxidation of N,N'-Diphenylguanidine has been investigated in various aprotic and alcoholic non-aqueous solvents at a platinum electrode. bme.hu
In these studies, a 5 mM solution of DPG typically exhibits an oxidation peak, leading to the formation of a polymer film on the electrode surface. The characteristics of this electropolymerization process are highly dependent on the solvent used. For instance, in acetonitrile (B52724) and acetone (B3395972), a sharp voltammetric peak appears around 1 V, and subsequent scans show a rapid fouling of the electrode. bme.hu In contrast, in dimethyl formamide, the anodic peak heights decrease more slowly over subsequent scans, while in dimethyl sulfoxide (B87167), only weak deactivation of the electrode is observed. bme.hu In alcoholic solvents, a continuous deactivation of the electrode is generally noted during the electrooxidation of DPG. bme.hu
The first oxidation peak in different alcohols appears in the range of 0.8 to 1 V versus a silver wire reference, with the exception of methanol where the peak is observed at approximately 0.65 V bme.hu. The structure and permeability of the resulting polymer films are also found to vary significantly depending on the solvent used for the electrodeposition. bme.hu
| Solvent | Observation during Cyclic Voltammetry |
|---|---|
| Acetonitrile | Sharp peak around 1 V, rapid electrode fouling |
| Acetone | Sharp peak around 1 V, rapid electrode fouling |
| Dimethyl formamide | Slow decrease in anodic peak heights |
| Dimethyl sulfoxide | Weak electrode deactivation |
| Alcohols | Continuous electrode deactivation |
Thermal Analysis (TG/DSC) for Decomposition Kinetics
Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition kinetics of N,N'-Diphenylguanidine.
Simultaneous TG/DSC-FTIR studies conducted under non-isothermal conditions have shown that the thermal decomposition of DPG is a multi-step process researchgate.net. The onset temperature for 5% mass loss (T5%) for DPG has been determined to be 198°C researchgate.net. The decomposition process begins at temperatures above 160°C and proceeds in two distinct steps researchgate.net.
Online Fourier Transform Infrared (FTIR) spectroscopy measurements of the evolved gases during decomposition reveal that aniline is a major product researchgate.net. The dependence of the activation energy on the extent of conversion indicates that the decomposition of DPG involves multiple kinetic processes. The initial step of aniline elimination is proposed to occur via two different pathways due to the isomerization of the DPG molecule. researchgate.net
| Thermal Analysis Parameter | Finding for N,N'-Diphenylguanidine |
|---|---|
| Decomposition Onset (T5%) | 198°C researchgate.net |
| Decomposition Steps | Two-step process researchgate.net |
| Major Decomposition Product | Aniline researchgate.net |
| Kinetic Complexity | Multiple processes indicated by variable activation energy researchgate.net |
Dilatometric Methods for Polymerization Kinetics
Dilatometry is a technique that measures volume changes during a chemical reaction, providing a means to study the kinetics of polymerization. This method is based on the principle that the density of a polymer is typically higher than that of its corresponding monomer, leading to a volume contraction as the polymerization progresses. vscht.cz
The kinetic regularities of the spontaneous oligomerization of epiodohydrin with N,N'-Diphenylguanidine have been investigated using dilatometric methods slib.uz. These studies have determined the initial kinetic data regarding the degree of conversion of the initial monomers into an oligomer. The results indicated that the reaction is first order with respect to both epiodohydrin and diphenylguanidine. slib.uz This technique allows for the determination of key kinetic parameters, such as the rate of polymerization and activation energy, by monitoring the change in volume of the reaction mixture over time. vscht.czslib.uz
Reaction Mechanisms and Chemical Transformations
Catalytic Activity and Mechanisms
N,N'-Diphenylguanidinium ion, the protonated form of DPG, has been identified as an effective catalyst in several organic reactions, primarily functioning through hydrogen-bond donation. Its role extends to promoting stereoselectivity in certain rearrangements and acting as a crucial component in industrial organocatalytic processes.
Hydrogen-Bond Donor Catalysis
The catalytic action of the N,N'-diphenylguanidinium ion is rooted in its ability to act as a potent hydrogen-bond donor. When associated with a non-coordinating counterion, such as BArF, it can effectively catalyze nih.govnih.gov-sigmatropic rearrangements of various substituted allyl vinyl ethers. nih.govacs.orgnih.govscite.ai The guanidinium (B1211019) group's two N-H protons can form strong hydrogen bonds with electron-rich centers in the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate.
Theoretical studies on the interaction of 1,3-diphenylguanidine (B1679371) with other molecules, such as CO2, have provided insights into its hydrogen-bonding capabilities. Molecular dynamics simulations and density functional theory calculations have shown that protonated DPG can form stable complexes through multiple hydrogen-bond patterns. aip.org This inherent ability to form strong and directional hydrogen bonds is the foundation of its catalytic activity in various organic transformations.
Enantioselective Catalysis (e.g., Claisen Rearrangement)
A significant application of guanidinium catalysis lies in the realm of enantioselective reactions, particularly the Claisen rearrangement. Researchers have successfully developed chiral variants of guanidinium ions to induce high levels of enantioselectivity in the rearrangements of ester-substituted allyl vinyl ethers. nih.govacs.org By employing a C2-symmetric guanidinium ion derivative, it is possible to create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other. nih.govacs.orgnih.gov
The mechanism of enantioselection involves a dual role of the catalyst. Firstly, as a hydrogen-bond donor, it stabilizes the developing negative charge on the oxygen atom in the transition state of the Claisen rearrangement. acs.org Secondly, computational and experimental evidence suggests a secondary attractive interaction, such as a cation-π interaction, between the catalyst's aromatic substituents and the cationic allyl portion of the substrate. acs.org This multiple non-covalent interaction model helps to rigidly orient the substrate in the chiral pocket of the catalyst, leading to high enantioselectivity. The strategic modification of the catalyst's structure, for instance, by introducing different aryl groups, can further enhance the enantioselectivity of the reaction. acs.org
| Substrate Type | Catalyst Type | Key Mechanistic Feature | Outcome |
| Ester-substituted allyl vinyl ethers | Chiral C2-symmetric guanidinium ion | Dual hydrogen-bonding and cation-π interactions | Highly enantioselective Claisen rearrangement |
| Substituted allyl vinyl ethers | N,N'-Diphenylguanidinium BArF | Hydrogen-bond donation to the ether oxygen | Catalysis of nih.govnih.gov-sigmatropic rearrangement |
Role in Organocatalysis
Beyond academic research, diphenylguanidine plays a significant role as an organocatalyst in industrial processes, most notably as a secondary accelerator in the vulcanization of rubber. nbinno.comsolechem.eunbinno.com In this context, DPG works in synergy with primary accelerators (such as thiazoles and sulfenamides) to increase the rate and efficiency of the cross-linking of polymer chains with sulfur. nbinno.comnbinno.com
The mechanism of its action in rubber vulcanization involves its basic nature, which facilitates the formation of active sulfurating agents. DPG is believed to activate the primary accelerator and sulfur, leading to the formation of polysulfidic cross-links between the polymer chains. This process enhances the mechanical properties of the rubber, such as its tensile strength, elasticity, and durability. nbinno.comnbinno.com The use of DPG is widespread in the manufacturing of a variety of rubber products, including tires and industrial goods. nbinno.com
Polymerization and Oligomerization Mechanisms
n,n-Diphenylguanidine can also participate in and influence polymerization and oligomerization reactions, particularly with strained cyclic ethers like epihalohydrins.
Interaction with Epihalohydrins
The interaction between this compound and epihalohydrins, such as epiiodohydrin (EIH), can lead to the formation of oligomers. The high reactivity of the halogen atom in the epihalohydrin and the nucleophilicity of DPG are key to this process. The initial reaction involves the nucleophilic attack of the guanidine (B92328) on the epoxide ring, which is activated by the electron-withdrawing halogen. This initial adduct can then propagate further reactions.
Spontaneous Oligomerization Processes
Studies have shown that the interaction of epiiodhydrin with diphenylguanidine can result in spontaneous oligomerization, even at room temperature. acs.org The proposed mechanism suggests that the initial interaction leads to the formation of an intermediate with a positive charge on a nitrogen atom. This charge enhances the reactivity of the functional groups involved, thereby increasing the rate of the spontaneous oligomerization. acs.org Spectroscopic analysis of the resulting oligomers indicates changes in the chemical environment of the DPG moiety, confirming its incorporation into the oligomer chain. acs.org The rate of this spontaneous oligomerization is reportedly independent of the presence of radical inhibitors, suggesting an ionic or concerted mechanism rather than a radical one. acs.org
| Reactant | Process | Key Mechanistic Feature | Product |
| Epiiodohydrin and Diphenylguanidine | Spontaneous Oligomerization | Formation of a charged intermediate enhancing reactivity | Oligomer containing DPG units |
Quaternization Reactions of Guanidinium Groups
The guanidinium group, formed by the protonation of the basic guanidine moiety of N,N'-Diphenylguanidine, is generally resistant to quaternization reactions under typical conditions. Quaternization involves the alkylation of a nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt with a permanent positive charge.
In principle, the nitrogen atoms within the DPG structure could act as nucleophiles and react with alkylating agents. However, the high basicity of the guanidine group (pKa ≈ 10) means that at neutral or acidic pH, it exists predominantly in its protonated, guanidinium form. The positive charge on the guanidinium ion significantly deactivates the nitrogen atoms towards electrophilic attack by alkylating agents. The delocalization of this positive charge across the Y-shaped CN₃ core further enhances its stability and reduces the nucleophilicity of the individual nitrogen atoms. For quaternization to occur, the reaction would likely require the uncharged, free base form of DPG and a potent alkylating agent, a scenario not commonly observed in typical environmental or industrial settings.
Environmental Transformation Pathways
N,N'-Diphenylguanidine can undergo significant chemical transformations when it enters aquatic environments, particularly during water treatment processes involving disinfectants.
Reaction Kinetics with Disinfectants (Chlorination, Monochloramination)
The reaction of DPG with disinfectants such as free chlorine (chlorination) and monochloramine (monochloramination) has been studied to determine its persistence and potential to form disinfection byproducts (DBPs).
Chlorination: DPG reacts very rapidly with free chlorine. The reaction kinetics are highly pH-dependent. Studies have shown that the maximum apparent second-order rate constant (k_app) is greater than 10⁴ M⁻¹s⁻¹ at a pH of 8.8. nih.govresearchgate.net This rapid degradation indicates that DPG is unlikely to persist in chlorinated drinking water systems.
Monochloramination: The reaction between DPG and monochloramine is significantly slower compared to its reaction with free chlorine. nih.govntu.edu.sg The maximum reaction efficiency is observed in the pH range of 7 to 8. nih.govntu.edu.sg The slower kinetics suggest that DPG may be more persistent in water distribution systems that use monochloramine as a secondary disinfectant. nih.gov
| Disinfectant | Apparent Rate Constant (k_app) | Optimal pH for Reaction | Reference |
|---|---|---|---|
| Chlorine | > 104 M-1s-1 | 8.8 | nih.govresearchgate.net |
| Monochloramine | Significantly slower than chlorine | 7 - 8 | nih.govntu.edu.sg |
Formation and Characterization of Transformation Products (TPs)
The reaction of DPG with disinfectants leads to the formation of numerous transformation products (TPs), some of which may be more toxic than the parent compound. High-resolution mass spectrometry (HRMS) is a key analytical tool used to identify these TPs. nih.govntu.edu.sg
Chlorination of DPG is a more prolific source of TPs than monochloramination. nih.gov Research has identified up to 35 different TPs resulting from reactions including halogenation, hydroxylation, the formation of monophenylguanidine derivatives, and cyclization. nih.gov In contrast, monochloramination primarily leads to DPG substitution products, generating chlorinated DPG due to its weaker oxidative properties. nih.govntu.edu.sg
Some of the major chlorinated TPs identified in drinking water and laboratory studies include:
1,3-bis(2-chlorophenyl)guanidine (CC15) acs.org
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC05) acs.org
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC11) acs.org
1,3-bis-(4-chlorophenyl)guanidine (CC04) nih.gov
The formation of these products is a concern, as compounds like CC11 have been reported to be potentially genotoxic. acs.org Studies have found that chloroform (B151607) can be formed at up to a 25% molar yield during chlorination, while dichloroacetonitrile (B150184) is a minor product with less than 3% yield. nih.gov
| Transformation Product (TP) | Abbreviation | Formation Process | Reference |
|---|---|---|---|
| 1,3-bis(2-chlorophenyl)guanidine | CC15 | Chlorination | acs.org |
| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine | CC05 | Chlorination | acs.org |
| 1-(2,4-dichlorophenyl)-3-phenylguanidine | CC11 | Chlorination | acs.org |
| 1,3-bis-(4-chlorophenyl)guanidine | CC04 | Chlorination | nih.gov |
| Chloroform | - | Chlorination | nih.gov |
| Dichloroacetonitrile | - | Chlorination | nih.gov |
Hydrolysis Mechanisms (Conceptual and Theoretical Studies)
The hydrolysis of guanidines is the primary mechanism for their non-enzymatic decomposition in aqueous solutions. nih.gov While N,N'-Diphenylguanidine is generally stable, its breakdown via hydrolysis can be conceptualized under both acidic and alkaline conditions.
Alkaline Hydrolysis: Under alkaline conditions, the hydrolysis of guanidines is thought to proceed via the nucleophilic attack of a water molecule on the neutral, free base form of the guanidine. rsc.orgrsc.org This is considered the preferred mechanism over the direct attack of a hydroxide (B78521) ion on the protonated guanidinium cation. rsc.orgrsc.org This reaction forms a tetrahedral intermediate, which subsequently decomposes to yield urea (B33335) and ammonia (B1221849) as the initial products. rsc.org
Acid Hydrolysis: In acidic solutions, the hydrolysis mechanism is believed to follow an A2 pathway. acs.org This involves the protonation of the guanidine to form a dication, followed by a rate-determining nucleophilic attack by a water molecule on the central carbon atom. acs.org This also leads to a tetrahedral intermediate that breaks down into products.
For DPG, these hydrolysis reactions are generally slow under typical environmental pH conditions. nih.gov
Coordination Chemistry and Metal Interactions (e.g., with Metal-Activated Isocyanides)
N,N'-Diphenylguanidine can act as a ligand in coordination chemistry, binding to metal centers primarily through its neutral, imine nitrogen atom. at.ua Its interactions are particularly notable in reactions involving metal-activated isocyanide complexes.
In reactions with palladium(II) and platinum(II) isocyanide complexes, DPG demonstrates multifunctional reactivity. It can act as a nucleophile, a deprotonating base, and a chelating agent. researchgate.net The reaction involves a two-step process where DPG first couples with one isocyanide ligand. This is followed by the addition of a second DPG molecule, ultimately leading to the formation of metal-bound, deprotonated acyclic diaminocarbene (ADC) species. researchgate.net This transformation highlights the ability of DPG to mediate the coupling of adjacent isocyanide ligands, showcasing a sophisticated interaction beyond simple coordination.
General coordination studies with other metals, such as silver(I), confirm that neutral DPG coordinates in a monodentate fashion through the imino (=NH) nitrogen, leaving the two amino (-NHPh) groups uncoordinated but available for hydrogen bonding interactions. at.ua
Advanced Materials Science and Supramolecular Applications
Integration in Polymer Science
In the realm of polymer science, n,n-Diphenylguanidine is utilized as a critical additive to modify and control the properties of polymeric materials. Its role extends from a well-established accelerator in rubber vulcanization to a component in the synthesis of specialized oligomers, enabling the engineering of materials with specific, tailored functionalities.
N,N'-Diphenylguanidine is widely recognized as a secondary accelerator in the vulcanization of rubber. researchgate.net Vulcanization is a chemical process that converts natural rubber and other synthetic polymers into more durable materials by forming cross-links between polymer chains. DPG is often used in conjunction with primary accelerators, such as thiazoles and sulfenamides, to increase the rate and efficiency of the vulcanization process. researchgate.net This enhancement of the vulcanization process is crucial in the manufacturing of a wide array of rubber products, including tires and industrial goods. researchgate.net
Beyond its role as an accelerator, DPG can also act as a polymer modifier. The presence of additives like DPG is crucial for improving the performance and properties of polymers, such as their strength, durability, and flexibility. acs.org The incorporation of such additives is a key strategy in the design of advanced polymer systems for a variety of applications. regulations.gov
Research has demonstrated the synthesis of oligomers through the reaction of this compound with other monomers, such as epichlorohydrin. The interaction between epiiodohydrin (a derivative of epichlorohydrin) and diphenylguanidine can lead to spontaneous oligomerization at room temperature. researchcommons.orgresearchcommons.org This process involves the quaternization of the =NH group in the diphenylguanidine molecule. researchcommons.org
The resulting oligomers can possess a regular structure. researchcommons.org The mechanism of this spontaneous polymerization is proposed to involve the formation of a zwitterion which initiates chain growth via an anionic oligomerization mechanism. researchgate.net Spectroscopic analysis of the synthesized oligomers indicates changes in the chemical structure, such as the disappearance of the bending vibrations of the =NH group of diphenylguanidine, confirming the formation of ammonium (B1175870) groups within the oligomer chain. researchcommons.org The properties of the resulting oligomers, including their viscosity, are influenced by the reaction conditions and the ratio of the monomers used. researchcommons.orgresearchcommons.org This approach allows for the creation of oligomeric structures with specific functionalities, which can be utilized as surfactants, components of adhesive compositions, or as modifying reagents for other composite systems. researchgate.net
The use of additives is a fundamental strategy for engineering polymeric materials with specific, tailored properties to meet the demands of various applications. azom.commdpi.com By incorporating chemical additives, the mechanical, thermal, and electrical properties of polymers can be precisely controlled. azom.com
In this context, this compound and its derivatives can be employed to engineer materials with desired characteristics. For instance, the inclusion of DPG in rubber formulations not only accelerates vulcanization but also influences the final properties of the rubber product. The cross-link density and structure are affected by the accelerator system used, which in turn determines the material's elasticity, hardness, and aging resistance. Furthermore, the synthesis of oligomers based on DPG opens up possibilities for creating new materials with unique properties. These oligomers can be designed to have specific functionalities, such as surface activity or flame retardancy, which can then be imparted to larger polymer systems. researchgate.net
Non-Linear Optical (NLO) Materials Development
The field of non-linear optics (NLO) is crucial for the development of advanced photonic and optoelectronic technologies. NLO materials can alter the properties of light, enabling applications such as frequency conversion and optical switching. Organic materials, including derivatives of this compound, have emerged as promising candidates for NLO applications due to their large optical non-linearities and the potential for molecular engineering.
The second-order NLO response of a material is fundamentally linked to its molecular structure and symmetry. A key design principle for effective second-order NLO materials is the creation of molecules with a non-centrosymmetric charge distribution. uc.pt This is often achieved in donor-π-acceptor (D-π-A) molecules, where an electron-donating group and an electron-accepting group are connected by a conjugated π-electron system. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation by an external electric field, leading to a large second-order hyperpolarizability (β), the microscopic measure of NLO activity. nih.govfrontiersin.org
However, dipolar D-π-A molecules have a tendency to crystallize in centrosymmetric space groups due to strong dipole-dipole interactions, which results in the cancellation of the molecular hyperpolarizability at the macroscopic level and a vanishing second-order NLO susceptibility (χ(2)). uc.pt To overcome this, the concept of octupolar molecules was introduced. These molecules possess a higher-order symmetry (e.g., D3h) and lack a permanent dipole moment, which reduces the likelihood of centrosymmetric packing in the solid state. uc.ptufms.br
Guanidinium-based compounds are considered excellent candidates for NLO applications due to the D3h symmetry of the guanidinium (B1211019) cation. ufms.br This symmetry contributes to a significant octupolar moment. ufms.br The protonation of guanidine (B92328) to form the guanidinium cation results in the delocalization of the positive charge over the three nitrogen atoms, a phenomenon known as Y-aromaticity, which further enhances its NLO properties. researchgate.net N,N'-Diphenylguanidine and its derivatives, particularly in their protonated (guanidinium) form, are therefore of great interest for the development of new NLO materials.
Crystal engineering provides a powerful strategy for controlling the solid-state arrangement of molecules to achieve desired material properties, including an enhanced NLO response. For second-order NLO applications, it is crucial to induce the crystallization of molecules in a non-centrosymmetric space group. uc.pt
One effective crystal engineering approach is the formation of salts of this compound with various organic or inorganic acids. By selecting appropriate counter-ions, it is possible to influence the crystal packing and promote non-centrosymmetric arrangements. For example, single crystals of N,N'-Diphenylguanidinium Nitrate (B79036) (DPGN) and N,N'-Diphenylguanidinium Nicotinate Monohydrate (DPGNH) have been successfully grown and shown to crystallize in non-centrosymmetric space groups, P21cn and P212121 respectively. researchgate.netufms.br This non-centrosymmetric packing is essential for observing a macroscopic second-order NLO effect, such as second harmonic generation (SHG).
The SHG efficiency of these materials can be significant. For instance, the SHG nonlinearity of DPGN was found to be comparable to that of the widely used NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The SHG efficiency of N,N'-diphenylguanidinium formate (B1220265) has been reported to be 1.8 times that of KDP. researchgate.net These findings highlight the potential of crystal engineering of diphenylguanidinium salts for the development of high-performance organic NLO materials. Density Functional Theory (DFT) calculations are often employed to theoretically investigate the NLO properties of these materials at the molecular level, providing insights into structure-property relationships. researchgate.netufms.brufms.br
| Compound | Crystal System | Space Group | SHG Efficiency (relative to KDP) |
| N,N'-Diphenylguanidinium Nitrate (DPGN) | Orthorhombic | P21cn | Comparable |
| N,N'-Diphenylguanidinium Nicotinate Monohydrate (DPGNH) | Orthorhombic | P212121 | - |
| N,N'-Diphenylguanidinium formate | Orthorhombic | P21cn | 1.8 times |
| N,N'-diphenylguanidinium dihydrogen phosphate | - | - | 0.98 times |
| N,N'-diphenylguanidinium hydrogen(+)-L-tartrate | - | - | 0.9 times |
Supramolecular Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, provides a powerful platform for the self-assembly of complex, functional structures. N,N'-Diphenylguanidine has been successfully utilized as a guest molecule in the construction of such assemblies, most notably with cyclodextrin-based host systems.
Inclusion Complexes (e.g., with Cyclodextrin (B1172386) Polymers)
An important application of N,N'-Diphenylguanidine in supramolecular chemistry is the formation of inclusion complexes, particularly with β-cyclodextrin polymers (β-CDP). drugbank.comnih.gov DPG, a widely used accelerator in rubber vulcanization, suffers from low water solubility, which can limit its applications. nih.gov To overcome this, researchers have successfully encapsulated DPG molecules within the hydrophobic cavities of water-soluble β-CDP. drugbank.comnih.gov
This process, typically achieved through grinding, results in the formation of a DPG-β-CDP inclusion complex. nih.gov The successful synthesis of this complex has been confirmed through various characterization methods, including Fourier-transform infrared (FTIR) spectroscopy, ¹H NMR spectroscopy, and X-ray diffraction (XRD). nih.gov The formation of the complex leads to a significant enhancement in the water solubility of DPG, attributed to the hydrophilic exterior of the cyclodextrin polymer host. drugbank.comnih.gov Studies have determined the molar ratio of DPG to the cyclodextrin unit in the polymer to be 1:1, with a strong binding constant of 9.2 × 10⁵ L/mol at 25°C. drugbank.com
Evidence for the inclusion of DPG within the β-CDP cavity is provided by changes in the chemical shifts observed in ¹H NMR spectroscopy, indicating supramolecular interactions between the host and guest molecules. nih.gov
| Proton | Host/Guest Molecule | Chemical Shift δ (ppm) Before Inclusion | Chemical Shift δ (ppm) After Inclusion (DPG-β-CDP) | Change in Shift Δδ (ppm) |
|---|---|---|---|---|
| OH-6 | β-CDP | 5.80 | 5.72 | -0.08 |
| OH-2 | β-CDP | 4.48 | 4.47 | -0.01 |
| H-a | DPG | 6.88 | 6.87 | -0.01 |
| H-b, c | DPG | 7.22 | 7.20 | -0.02 |
Principles of Host-Guest Chemistry
The formation of the DPG-β-CDP inclusion complex is a classic example of host-guest chemistry. This field of supramolecular chemistry involves the binding of a smaller "guest" molecule (DPG) within a cavity of a larger "host" molecule (β-CDP). rsc.org These interactions are not based on covalent bonds but on weaker non-covalent forces. rsc.org
Key principles governing this interaction include:
Molecular Recognition : The host and guest molecules must have complementary sizes, shapes, and chemical properties to bind specifically. researchgate.net The hydrophobic cavity of the cyclodextrin polymer is suitably sized to accommodate the non-polar DPG molecule. nih.gov
Non-Covalent Interactions : The driving forces for complex formation are a combination of non-covalent interactions. rsc.org In the case of DPG and β-CDP, the primary driving force is the hydrophobic effect. nih.gov The non-polar DPG molecule is energetically favored to move from the aqueous environment into the hydrophobic interior of the cyclodextrin cavity, while van der Waals forces also contribute to the stability of the complex. rsc.orgresearchgate.net
Host-Guest Complementarity : Effective binding relies on the physical and chemical compatibility between the host and guest. researchgate.net Cyclodextrin polymers are ideal hosts as they possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic guests like DPG while remaining soluble in water. nih.gov
Applications as Structure-Directing Agents in Inorganic Framework Synthesis
Structure-directing agents (SDAs), or templates, are crucial in the synthesis of porous inorganic materials like zeolites and metal-organic frameworks (MOFs). They guide the organization of inorganic precursors to form specific framework structures with desired pore sizes and shapes. While organic amines and quaternary ammonium salts are commonly used as SDAs, specific research detailing the application of N,N'-Diphenylguanidine in this role for inorganic framework synthesis is not prominent in the available scientific literature. The basic nature of the guanidine group suggests potential for interaction with anionic inorganic precursors, but its efficacy and specific use as a template for materials like MOFs have not been extensively reported.
Development of Electropolymers with Controlled Permeability and Conductivity
The electrochemical polymerization of N,N'-Diphenylguanidine has been investigated as a method for creating functional polymer films on electrode surfaces. The electrooxidation of DPG at a platinum electrode in various non-aqueous solvents leads to the formation of an electropolymer.
Studies using cyclic voltammetry have shown that the properties of the resulting polymer film are highly dependent on the solvent used during the electropolymerization process. rsc.org For instance, when electropolymerized in acetonitrile (B52724) and acetone (B3395972), a rapid fouling of the electrode is observed, suggesting the formation of a passivating, non-conductive layer. In solvents like dimethyl sulfoxide (B87167) and dimethyl formamide, the deactivation of the electrode is much slower. rsc.org
The polymer of N,N'-Diphenylguanidine generally demonstrates a "blocking nature," indicating it is not inherently conductive. rsc.org However, the permeability of these polymer films can be controlled by the choice of solvent during deposition. Permeability studies reveal that the structure of the polymer films varies significantly depending on the solvent, which in turn affects their ability to block or allow the passage of other molecules to the electrode surface. rsc.org This ability to tune the film's permeability through solvent selection is a key finding in the development of these materials for potential applications in sensors or controlled release systems. rsc.org
| Solvent Type | Solvent Examples | Observation during Electropolymerization |
|---|---|---|
| Aprotic | Acetonitrile, Acetone | Sharp voltammetric peak; rapid electrode fouling. |
| Aprotic | Dimethyl Formamide | Slow decrease in anodic peak heights. |
| Aprotic | Dimethyl Sulfoxide | Weak deactivation observed. |
| Alcohol | Methanol, Ethanol (B145695), Propanol, etc. | Continuous deactivation observed. |
Environmental Chemical Behavior and Fate
Aqueous Speciation and Protonation Equilibria (pKa values)
N,N'-Diphenylguanidine (DPG) is a basic compound, and its behavior in aqueous environments is largely governed by its protonation state. The acid dissociation constant, or pKa, is a key parameter in determining the extent of protonation at a given pH. The reported pKa value for DPG is approximately 10.12, indicating that it is a moderately strong base. nih.govlookchem.com Another source reports a strongest basic pKa of 9.38. drugbank.com
Due to this basicity, DPG will exist predominantly in its protonated, cationic form (DPG-H+) in most natural waters, which typically have a pH range of 6 to 9. canada.ca The protonation of the guanidine (B92328) group significantly increases the water solubility of the compound compared to its neutral form.
A detailed assessment by Environment Canada provides further insight into its aqueous speciation. canada.ca The primary protonation results in the DPG-H+ form. The assessment also notes a secondary acid dissociation constant (pKa2) of -1.08 and a tertiary constant (pKa3) of -8.16. canada.ca These low values indicate that further protonation to form DPG-H₂²⁺ and DPG-H₃³⁺ species is highly unlikely to occur in environmentally relevant pH conditions. canada.ca Consequently, the singly protonated cation, DPG-H+, is the most significant species in the aquatic environment. canada.ca
Table 1: pKa Values for n,n-Diphenylguanidine
| Parameter | Value | Reference |
| pKa | 10.12 | nih.govlookchem.com |
| Strongest Basic pKa | 9.38 | drugbank.com |
| Secondary pKa (pKa2) | -1.08 | canada.ca |
| Tertiary pKa (pKa3) | -8.16 | canada.ca |
Environmental Persistence and Mobility in Aquatic Systems
N,N'-Diphenylguanidine is considered to have high persistence in the environment. canada.ca Environmental fate modeling and some experimental data suggest that its ultimate biodegradation half-life in water could be greater than or equal to 182 days. canada.ca This persistence is a cause for concern as continuous release into the environment can lead to increasing concentrations over time. iwaponline.comnih.gov
The mobility of DPG in aquatic systems is also a significant factor in its environmental behavior. As it exists primarily in a protonated and more water-soluble form at typical environmental pH, it can be transported over long distances in water. nih.gov The detection of DPG in surface waters and urban runoff indicates its mobilization from sources such as tire wear particles into the aquatic environment. iwaponline.comufz.de Its presence in various water sources highlights its potential to contaminate drinking water supplies. iwaponline.comnih.gov The combination of persistence and mobility makes DPG a chemical of concern for freshwater resources. iwaponline.comnih.gov
Sorption and Distribution in Environmental Compartments (Water, Soil, Sediment)
The distribution of N,N'-Diphenylguanidine in the environment is heavily influenced by sorption processes. Given its pKa of 10.12, DPG will be predominantly in its protonated, cationic form in most soils and sediments. nih.gov Cations generally exhibit stronger adsorption to negatively charged surfaces like organic carbon and clay minerals compared to their neutral counterparts. nih.gov
Therefore, when released into aquatic environments, DPG is expected to adsorb to suspended solids and sediment. nih.gov This sorption to particulate matter can act as a significant sink for DPG in aquatic systems, leading to its accumulation in sediments. However, the partitioning behavior will also depend on the specific characteristics of the soil and sediment, such as organic carbon content and clay composition. The process of sorption is a critical factor that controls the availability of chemicals for uptake by organisms and their potential to leach into ground and surface waters. mdpi.com
Biodegradation Potential and Pathways
The biodegradation of N,N'-Diphenylguanidine is a complex subject with some conflicting reports. One study utilizing a ready-biodegradation test showed no biodegradation over a 28-day period, suggesting a long environmental persistence. canada.ca Another study using an activated sludge inoculum in the Japanese MITI test found 0% of its theoretical Biochemical Oxygen Demand (BOD) was met in two weeks, also indicating that biodegradation is not a significant environmental fate process. nih.gov
However, other studies using pre-adapted inoculum and unadapted river water have shown rapid degradation, suggesting that DPG is inherently biodegradable under certain conditions. canada.ca In one such test, an ultimate degradation half-life in water of 13.6 days was calculated based on 76% degradation in 28 days. canada.ca This suggests that while DPG may be resistant to degradation by unacclimated microbial populations, specialized microorganisms capable of degrading it may exist in the environment. The presence of aromatic amine structures in DPG is generally associated with chemicals that are not easily biodegraded. canada.ca
Formation of Environmental Contaminants and Transformation Products
N,N'-Diphenylguanidine can be transformed into other chemical species in the environment, particularly during water treatment processes. The reaction of DPG with chlorine, a common disinfectant, can lead to the formation of several chlorinated by-products. nih.gov Some of these transformation products have been shown to be more toxic and potentially genotoxic than the parent compound. nih.govregulations.govacs.org
Studies have identified specific chlorinated derivatives of DPG in drinking water samples. regulations.govacs.org These include:
1,3-bis(2-chlorophenyl)guanidine (CC15) regulations.govacs.org
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC05) regulations.govacs.org
1-(2,4-dichlorophenyl)-3-phenylguanidine (CC11) regulations.govacs.org
The formation of these chlorinated products is a significant concern, as they represent an additional environmental and human health risk beyond that of DPG itself. nih.gov Research has shown that the reaction of DPG with free chlorine doses typically used in drinking water treatment can lead to the formation of these toxic by-products. nih.gov In contrast, monochloramine, another disinfectant, is less effective at reacting with DPG. nih.gov However, the disinfection process with chlorine can also lead to the formation of other hazardous byproducts like N-nitrosodimethylamine (NDMA). ntu.edu.sg
Advanced Analytical Detection in Environmental Matrices
The detection and quantification of N,N'-Diphenylguanidine in various environmental matrices require sensitive and specific analytical methods. Due to its presence at trace levels (ng/L to µg/L) in environmental samples, advanced analytical techniques are necessary. ufz.deregulations.gov
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly used method for the analysis of DPG in complex samples like human urine and environmental waters. nih.gov This technique offers high selectivity and sensitivity, allowing for the detection and quantification of DPG at parts-per-trillion levels. nih.gov For instance, a validated method for human urine reported method limits of detection and quantification in the range of 0.002–0.02 ng/mL and 0.005–0.05 ng/mL, respectively. nih.gov
Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Solid-phase extraction (SPE) with cartridges like hydrophilic-lipophilic balanced (HLB) polymers is often employed for this purpose. nih.gov Non-targeted analysis (NTA) methods using high-resolution mass spectrometry (HRMS) are also being developed to identify a broader range of organic contaminants, including DPG and its transformation products, in various environmental matrices. nih.gov
Q & A
Q. What are the established methods for synthesizing N,N-Diphenylguanidine in laboratory settings?
this compound (DPG) is commonly synthesized via neutralization of a 1:1 water/ethanol solution of DPG with phosphorous acid, yielding crystalline salts after slow evaporation . Alternatively, direct acylation using a DMSO/t-BuOK system offers a catalyst-free, high-yield route (76% yield) under ambient conditions, bypassing traditional metal-catalyzed methods .
Q. How is this compound characterized structurally in academic research?
Structural characterization typically employs single-crystal X-ray diffraction to resolve space groups (e.g., P1, P21/c) and intermolecular interactions (e.g., hydrogen-bonded dimers with N/O distances of 2.832 Å) . Complementary techniques include NMR for confirming purity and functional groups, and melting point analysis (148–150°C) for consistency with literature values .
Q. What safety protocols are recommended for handling this compound in laboratory environments?
Safety data sheets advise avoiding skin/eye contact, using personal protective equipment (PPE), and ensuring proper ventilation. DPG is classified as an industrial intermediate, with restricted use in food/water contexts. Emergency measures include consulting safety data sheets and using ChemTrec (1-800-424-9300) for spills .
Q. What are the primary pharmacological applications of this compound derivatives?
DPG salts exhibit pharmacological potential due to conformational flexibility of the dpg⁺ cation, which adapts to counterions like dihydrogenphosphite. This property enables exploration in antiplatelet agents and other therapeutic compounds .
Advanced Research Questions
Q. How do counterion variations influence the conformational dynamics of diphenylguanidine salts?
The dpg⁺ cation adopts distinct molecular conformations depending on counterions. For example, in dihydrogenphosphite salts, triclinic crystal structures (α = 76.40°, β = 73.33°) reveal hydrogen-bonding networks that stabilize specific conformations. Comparative studies with halides or sulfonates may reveal steric and electronic effects on packing .
Q. What methodological challenges exist in the direct acylation of this compound?
Traditional acylation requires thiourea precursors and metal catalysts (Pd, Hg), posing toxicity and scalability issues. The DMSO/t-BuOK system circumvents these by enabling direct acylation at room temperature (5 minutes vs. 5 hours) with improved yields. Key challenges include optimizing solvent systems and minimizing side reactions in complex matrices .
Q. How can researchers resolve discrepancies in crystallographic data for diphenylguanidine complexes?
Discrepancies arise from variations in space groups (e.g., P21/n vs. P21/c) and intermolecular interactions. Rigorous validation via R-factor analysis (e.g., R(F) = 0.050) and comparative studies with analogous salts can clarify structural ambiguities. Raw data should be archived in appendices for reproducibility .
Q. What analytical methods are recommended for assessing the purity of this compound in thermal stability studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry ensures purity assessment. Thermal gravimetric analysis (TGA) can detect decomposition trends (e.g., boiling point at 170°C with decarboxylation). Cross-referencing with melting point data (148–150°C) and spectral libraries enhances reliability .
Q. How should researchers address contradictions in data on DPG’s reactivity across different solvents?
Contradictions may stem from solvent polarity effects on reaction pathways. Systematic studies using Hansen solubility parameters and kinetic profiling (e.g., Arrhenius plots) can isolate solvent-specific trends. Transparent reporting of experimental conditions per NIH guidelines is critical for reproducibility .
Methodological Guidance
- Data Presentation : Large raw datasets (e.g., crystallographic coordinates) should be appended, while processed data (e.g., hydrogen-bond distances) must align with research questions in the main text .
- Experimental Design : Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous hypothesis formulation. For DPG studies, prioritize comparative counterion analysis or solvent reactivity screens .
- Uncertainty Analysis : Report instrument-specific errors (e.g., ±0.004 Å in X-ray measurements) and statistical significance thresholds (e.g., p < 0.05) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
